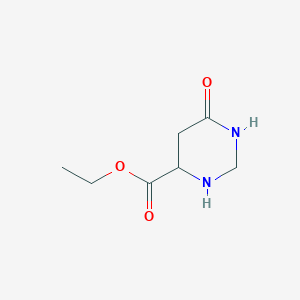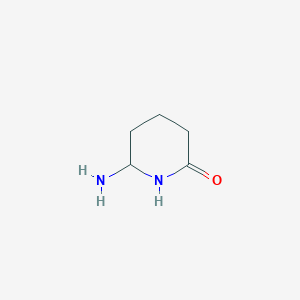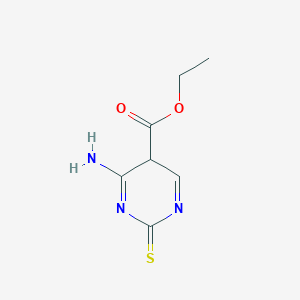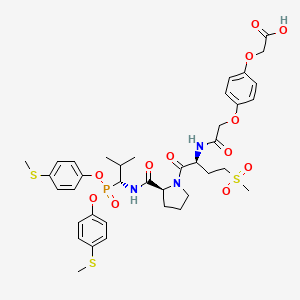
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester is a macrocyclic complexing agent. This compound is known for its ability to form stable complexes with various metal ions, making it highly valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester typically involves the reaction of 1,4,7,10-tetraazacyclododecane with acetic anhydride in a suitable solvent . This process requires precise control of reaction conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as gadolinium, copper, and europium.
Substitution: Can be activated with N-hydroxysulfosuccinimidyl for conjugation with monoclonal antibodies.
Chelation: Chelates radioisotopes for radiolabeling applications.
Common reagents and conditions used in these reactions include acetic anhydride, suitable solvents, and controlled temperatures. Major products formed from these reactions are metal complexes and radiolabeled compounds.
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester has a wide range of scientific research applications:
Chemistry: Used as a complexing agent for various metal ions.
Biology: Employed in radiolabeling of carbon nanotube bioconjugates.
Medicine: Utilized in clinical radioimmunotherapy by conjugating with monoclonal antibodies.
Industry: Applied in the preparation of controlled release drug delivery systems.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The macrocyclic structure of the compound allows it to tightly bind metal ions, which can then be used in various applications such as imaging and therapy . The molecular targets and pathways involved include the chelation of metal ions and the subsequent use of these complexes in diagnostic and therapeutic procedures.
Comparison with Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester is unique due to its high stability and versatility in forming complexes with a wide range of metal ions. Similar compounds include:
- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA)
These compounds also form stable metal complexes but may differ in their specific applications and the types of metal ions they can chelate.
Properties
Molecular Formula |
C28H51N4O8- |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34)/p-1 |
InChI Key |
RVUXZXMKYMSWOM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B15135158.png)







![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)

